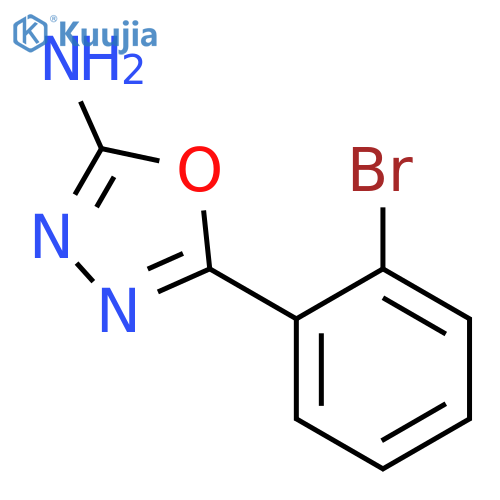Cas no 109060-65-3 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine)

109060-65-3 structure
商品名:5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- AKOS000160683
- STK692726
- 109060-65-3
- 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine
- MFCD09028330
- 1,3,4-Oxadiazol-2-amine, 5-(2-bromophenyl)-
- 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD09028330
- インチ: InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChIKey: LNDBYEJRHXWCOG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=NNC(=N)O2)Br
計算された属性
- せいみつぶんしりょう: 238.96942g/mol
- どういたいしつりょう: 238.96942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124714-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Ambeed | A302170-250mg |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 250mg |
$27.0 | 2025-03-05 | |
| Ambeed | A302170-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$59.0 | 2025-03-05 | |
| Chemenu | CM315500-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$355 | 2023-11-25 | |
| Ambeed | A302170-5g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 5g |
$207.0 | 2025-03-05 | |
| A2B Chem LLC | AI07579-5g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 5g |
$151.00 | 2024-04-20 | |
| A2B Chem LLC | AI07579-250mg |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 250mg |
$18.00 | 2024-04-20 | |
| A2B Chem LLC | AI07579-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$44.00 | 2024-04-20 |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
109060-65-3 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 157047-98-8(Benzomalvin C)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:109060-65-3)

清らかである:99%
はかる:5g
価格 ($):169